molecular formula C13H9N3OS B3011086 2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile CAS No. 702668-92-6

2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile

Cat. No.: B3011086
CAS No.: 702668-92-6
M. Wt: 255.3
InChI Key: JSJJZYVAUBHMLJ-UHFFFAOYSA-N
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Description

2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile, commonly known as MPTP, is a synthetic compound with a thiazolidine ring. It is widely used in scientific research applications due to its ability to selectively damage dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models.

Scientific Research Applications

  • Anticancer and Antioxidant Activities : Novel derivatives of 1,3-thiazolidin-4-one, which include the compound , have shown significant anticancer and antioxidant activities. These derivatives were synthesized using ketene N,S-acetal salts and demonstrated high efficacy in their respective activities (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

  • Antitumor Properties : A study focused on the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles and their antitumor properties. The compounds demonstrated promising antitumor properties against colon and breast cancer cell lines. This study also combined 3D-pharmacophore modeling and QSAR analysis to explain the observed antitumor properties (Hanna & George, 2012).

  • Antimicrobial Activities : Research into the synthesis of thiazoles and their fused derivatives revealed antimicrobial activities against various bacterial and fungal strains, including both saprophytic and phytopathogenic organisms (Wardkhan, Youssef, Hamed, & Ouf, 2008).

  • Photophysical and Structural Aspects : A study investigated the photophysical, structural aspects, and nonlinear optical properties of analogs of Foron Blue SR, which includes derivatives of the compound. The research used Density Functional Theory and Time Dependent Density Functional Theory to evaluate these properties (Bhagwat & Sekar, 2019).

  • Gastrointestinal Motility Enhancing Activity : A paper discussed the synthesis of N-3-arylated imidazolidinylidene propanedinitrile derivatives and their evaluation for in vitro gastrointestinal motility enhancing activity. Most compounds showed promising results in this regard (Sasho, Obase, Ichikawa, Yoshizaki, Ishii, & Shuto, 1994).

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c1-9-4-2-3-5-11(9)16-12(17)8-18-13(16)10(6-14)7-15/h2-5H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJJZYVAUBHMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CSC2=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile
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